

An In-depth Technical Guide to the Mechanism of Action of UNC1062

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Compound of Interest

Compound Name: UNC1062

Cat. No.: B569205

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Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive technical overview of **UNC1062**, a potent and selective small-molecule inhibitor of the MERTK receptor tyrosine kinase. It details its mechanism of action, cellular effects, and the key experimental protocols used for its characterization.

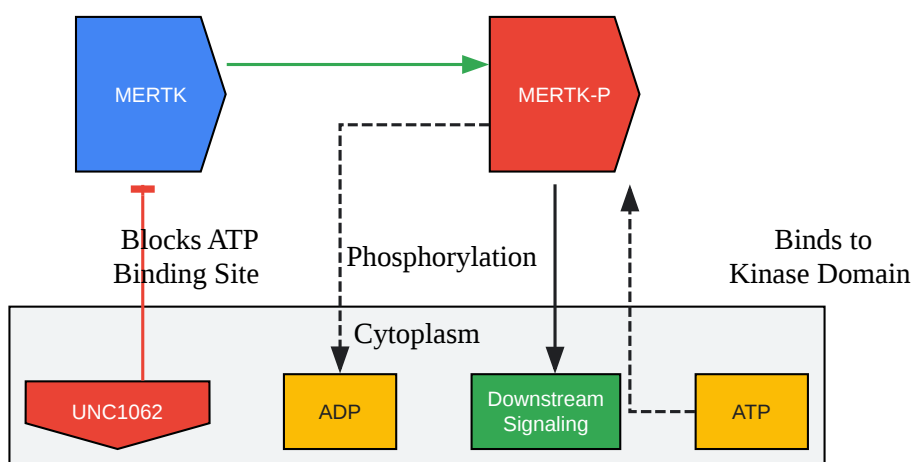
Executive Summary

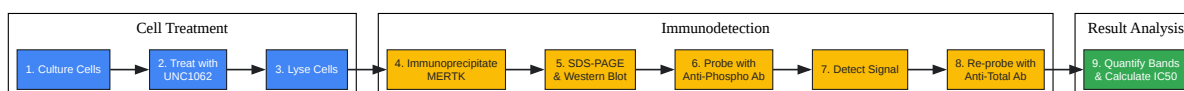
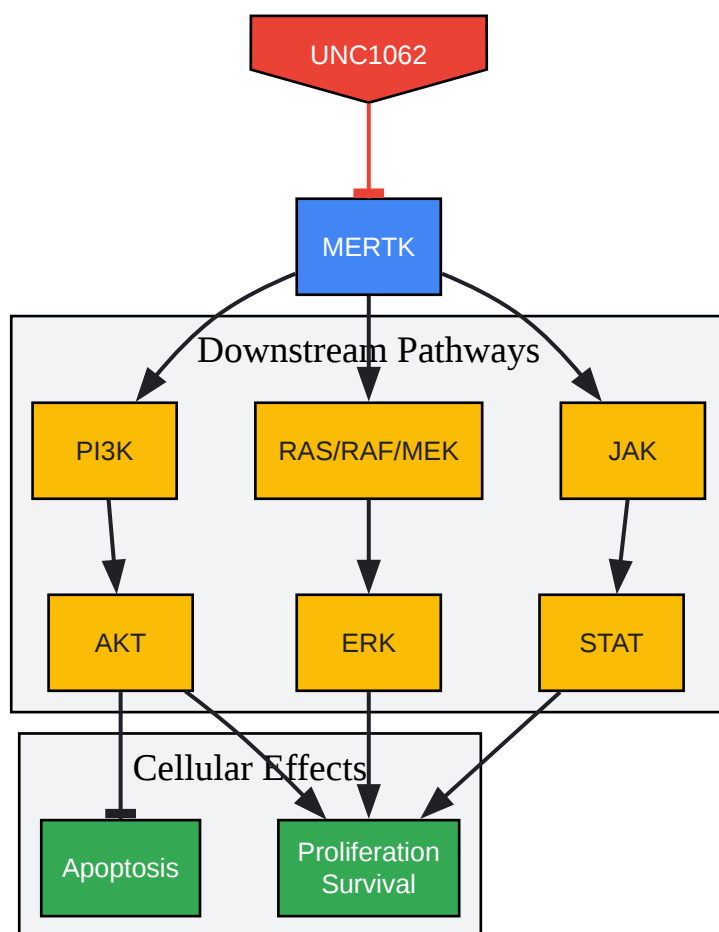
UNC1062 is a pyrazolopyrimidine sulfonamide that acts as a highly potent and selective inhibitor of MER proto-oncogene tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] Abnormal activation of MERTK is implicated in the oncogenesis of numerous cancers, including leukemia, non-small cell lung cancer (NSCLC), and glioblastoma.[1][2][3] **UNC1062** exerts its anti-tumor effects by binding to the ATP pocket of the MERTK kinase domain, inhibiting its auto-phosphorylation and subsequently blocking downstream pro-survival signaling pathways.[4][5] This inhibition leads to decreased cell proliferation, induction of apoptosis, and reduced colony formation in MERTK-dependent cancer cells.[1][2][4] Its high potency and selectivity for MERTK over other TAM kinases make **UNC1062** a significant tool for cancer research and a promising candidate for further drug development.[1]

Core Mechanism of Action

The primary mechanism of action of **UNC1062** is the direct, competitive inhibition of the MERTK kinase domain. MERTK, like other receptor tyrosine kinases, is activated upon binding of its ligands, such as Growth Arrest-Specific 6 (GAS6) and Protein S, which induces receptor dimerization and subsequent auto-phosphorylation of specific tyrosine residues within its intracellular domain.^{[4][5][6]} This phosphorylation event creates docking sites for downstream signaling molecules, initiating cascades that promote cell survival, proliferation, and migration.^{[4][5]}

UNC1062 is designed to occupy the adenine (ATP-binding) pocket of the MERTK kinase domain.^{[4][5]} By competitively blocking the binding of ATP, **UNC1062** prevents the transfer of the gamma-phosphate group required for auto-phosphorylation, effectively inactivating the kinase.^{[4][5]} This cessation of MERTK signaling leads to the downstream anti-neoplastic effects observed in various cancer models.





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